2-(4-Methylpiperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring and a piperidine ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-methylpiperidine with thiazole derivatives under controlled conditions. One common method includes the use of thionyl chloride and subsequent amination . The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The compound may activate or inhibit biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Similar structure but different substitution pattern.
4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine: Contains a pyrimidine ring in addition to the thiazole ring.
Uniqueness
2-(4-Methylpiperidin-1-yl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
LXTHAPPNVAUAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
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